molecular formula C21H21NO4 B2391281 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951983-21-4

9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2391281
CAS No.: 951983-21-4
M. Wt: 351.402
InChI Key: TWNSZJMFXZNDDO-UHFFFAOYSA-N
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Description

9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines chromene and oxazine moieties, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the oxazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or tool for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent or lead compound for drug development.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9-isopropyl-3-(2-hydroxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 9-isopropyl-3-(2-ethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 9-isopropyl-3-(2-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Uniqueness

The uniqueness of 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one lies in its specific combination of functional groups and structural features, which may confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)22-10-16-19(26-12-22)9-8-15-20(23)17(11-25-21(15)16)14-6-4-5-7-18(14)24-3/h4-9,11,13H,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSZJMFXZNDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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